

A Technical Guide to Fluorescein-PEG2-Azide for Click Chemistry Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Fluorescein-PEG2-Azide

Cat. No.: B607472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the application of **Fluorescein-PEG2-Azide** in click chemistry. This versatile fluorescent probe offers a powerful tool for the selective labeling and visualization of biomolecules in a wide range of research and drug development applications. This document provides detailed information on its properties, experimental protocols for its use, and visualizations of relevant workflows and biological pathways.

Introduction to Fluorescein-PEG2-Azide

Fluorescein-PEG2-Azide is a heterobifunctional molecule that combines the bright green fluorescence of fluorescein with the bioorthogonal reactivity of an azide group, connected by a short polyethylene glycol (PEG) linker.^{[1][2]} This structure provides an ideal tool for covalently attaching a fluorescent label to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry".^[3]

The fluorescein moiety allows for sensitive detection using standard fluorescence microscopy and instrumentation.^{[4][5]} The hydrophilic PEG2 spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding, making it highly suitable for biological applications.^{[2][6]} Key applications include the labeling and tracking of proteins, nucleic acids, and other biomolecules in living cells and in vitro assays, providing valuable insights into drug distribution, pharmacokinetics, and pharmacodynamics.^[7]

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of **Fluorescein-PEG2-Azide** is crucial for its effective implementation in experimental design. The key physicochemical and spectroscopic characteristics are summarized in the tables below.

Property	Value	Reference
Chemical Name	1-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea	[2]
CAS Number	1146195-72-3	[2][4][5]
Molecular Formula	C ₂₇ H ₂₅ N ₅ O ₇ S	[2][4]
Molecular Weight	563.59 g/mol	[2][4]
Appearance	Orange/yellow solid	[8]
Solubility	Soluble in DMSO, DMF, DCM, Water, Ethanol, Chloroform	[4][6][8]
Storage	Store at -20°C, protected from light	[8]

Spectroscopic Property	Value	Reference
Excitation Maximum (λ_{ex})	~494 nm	[4][5][6]
Emission Maximum (λ_{em})	~517 nm	[4][5][6]
Quantum Yield (Φ)	~0.90 (for parent fluorescein)	[9]
Molar Extinction Coefficient (ϵ)	~68,000 M ⁻¹ cm ⁻¹ (for fluorescein-labeled peptides)	

Core Applications in Click Chemistry

Fluorescein-PEG2-Azide is a versatile tool for a variety of click chemistry applications, primarily focused on the fluorescent labeling of alkyne-containing molecules.

Labeling of Biomolecules

The most common application is the covalent labeling of biomolecules such as proteins, peptides, and nucleic acids that have been metabolically, enzymatically, or synthetically functionalized with an alkyne group.[\[10\]](#) This enables researchers to:

- Visualize and track the localization and trafficking of biomolecules within living cells.
- Quantify the abundance of specific molecules.
- Purify and identify labeled molecules from complex mixtures.

Cellular Imaging

In cellular imaging, alkyne-modified metabolic precursors (e.g., amino acids, sugars, or nucleosides) are incorporated into newly synthesized biomolecules by cells. Subsequent reaction with **Fluorescein-PEG2-Azide** allows for the visualization of these molecules, providing insights into processes such as protein synthesis, glycosylation, and DNA replication.

Drug Development

In drug research and development, **Fluorescein-PEG2-Azide** can be used to:

- Track the distribution and localization of alkyne-modified drug candidates in cells and tissues.[\[7\]](#)
- Develop fluorescently labeled probes for target engagement studies.
- Be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) as a fluorescently tagged linker.[\[11\]](#)

Experimental Protocols

The following are detailed protocols for key experiments involving **Fluorescein-PEG2-Azide**.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Peptides

This protocol describes the labeling of an alkyne-modified peptide with **Fluorescein-PEG2-Azide**.

Materials:

- Alkyne-modified peptide
- **Fluorescein-PEG2-Azide**
- Anhydrous Dimethylsulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Sodium Ascorbate
- Phosphate-Buffered Saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase HPLC (RP-HPLC) system

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of the alkyne-modified peptide in water or a suitable buffer.
 - Prepare a 10 mM stock solution of **Fluorescein-PEG2-Azide** in anhydrous DMSO.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

- Freshly prepare a 1 M stock solution of sodium ascorbate in water.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - Alkyne-modified peptide (e.g., to a final concentration of 100 μ M)
 - **Fluorescein-PEG2-Azide** (1.2 to 5 molar equivalents)
 - THPTA or TBTA (5 molar equivalents to CuSO₄)
 - CuSO₄ (to a final concentration of 1 mM)
 - Vortex the mixture briefly.
 - Initiate the reaction by adding sodium ascorbate (to a final concentration of 5 mM).
 - Vortex the reaction mixture thoroughly.
 - Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purification of the Labeled Peptide:
 - Size-Exclusion Chromatography: For peptides larger than 1 kDa, a desalting column can be used to separate the labeled peptide from unreacted dye and catalyst. Equilibrate the column with PBS and apply the reaction mixture. The labeled peptide will elute in the void volume.
 - Reverse-Phase HPLC: For high-purity applications, RP-HPLC is recommended. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
- Characterization:
 - Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
 - Determine the concentration of the labeled peptide by measuring the absorbance of fluorescein at 494 nm.

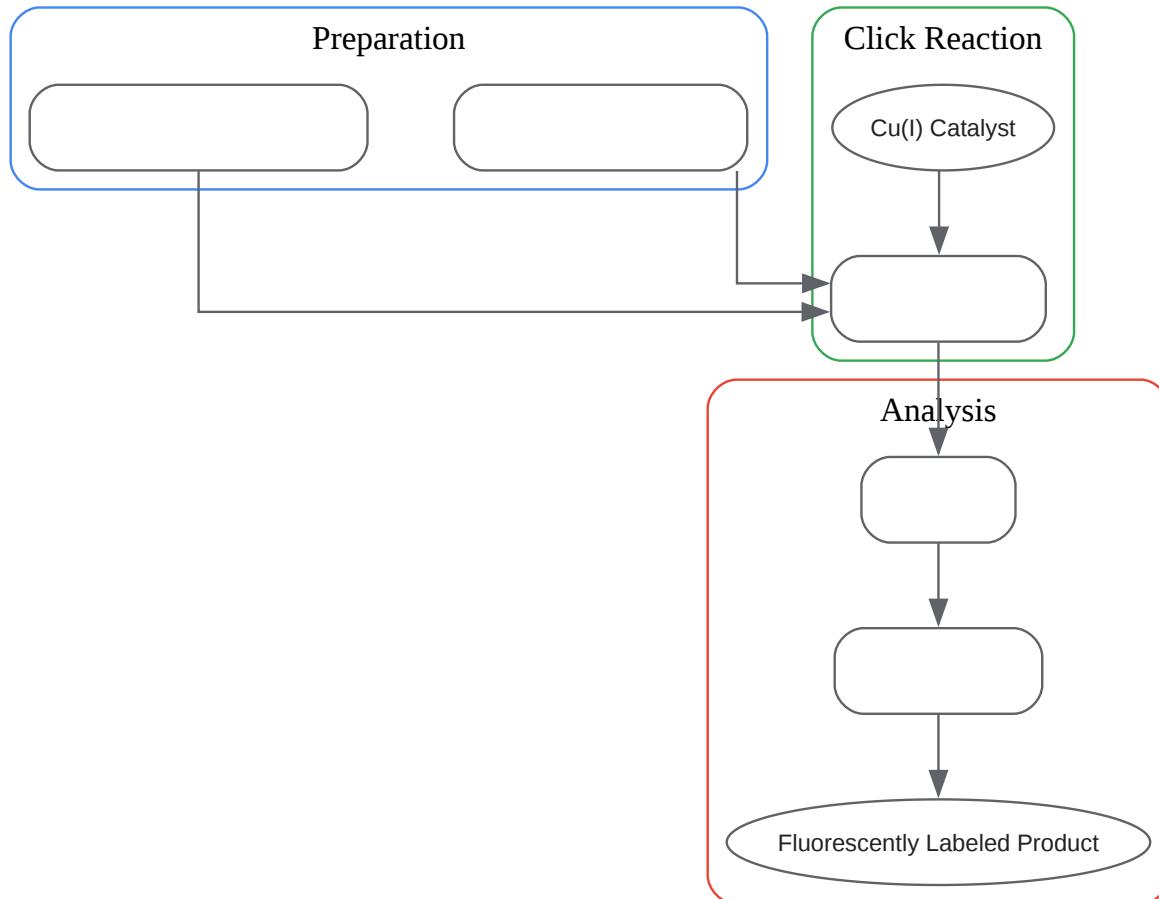
Protocol for Fluorescent Labeling of Intracellular Proteins in Fixed Cells

This protocol outlines the labeling of alkyne-containing proteins in fixed cells.

Materials:

- Cells cultured on coverslips
- Alkyne-containing metabolic label (e.g., L-azidohomoalanine for protein synthesis)
- 4% Paraformaldehyde (PFA) in PBS
- 0.5% Triton X-100 in PBS
- **Fluorescein-PEG2-Azide**
- Click chemistry reaction buffer (e.g., PBS containing 1 mM CuSO₄, 5 mM sodium ascorbate, and 100 μ M THPTA or TBTA)
- Mounting medium with DAPI

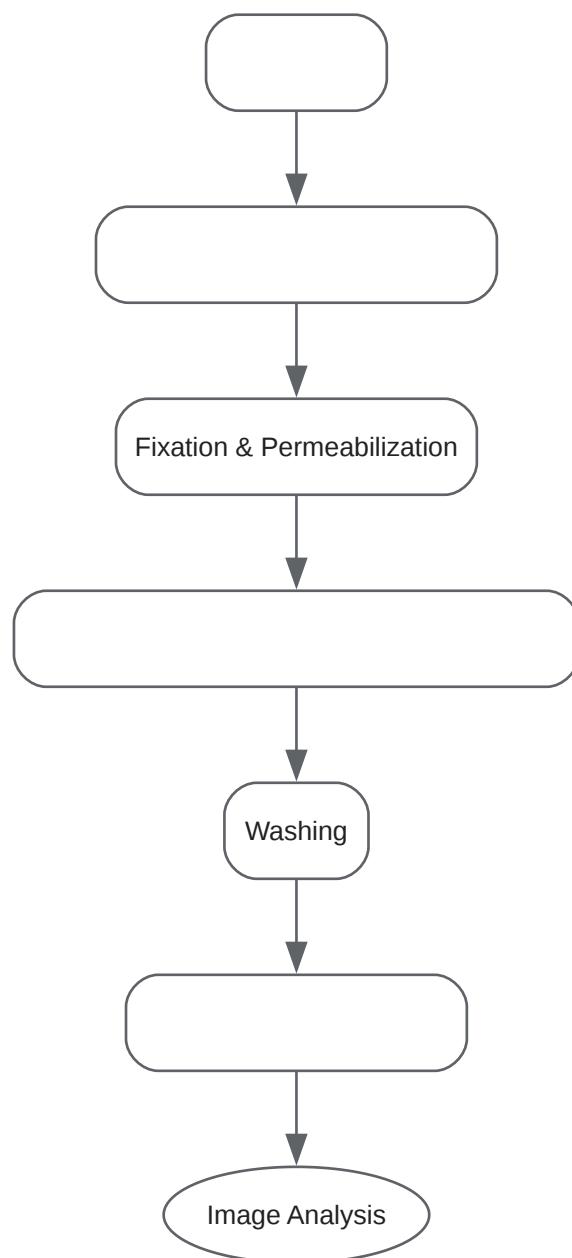
Procedure:


- Metabolic Labeling:
 - Culture cells in the presence of an alkyne-containing metabolic label for a desired period to allow for incorporation into biomolecules.
- Cell Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

- Wash the cells three times with PBS.
- Click Reaction:
 - Prepare the click chemistry reaction buffer immediately before use.
 - Add the click reaction buffer containing **Fluorescein-PEG2-Azide** (typically 1-10 μ M) to the cells.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Wash the cells three times with PBS.
 - Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Imaging:
 - Visualize the fluorescently labeled proteins using a fluorescence microscope with standard FITC/GFP filter sets.

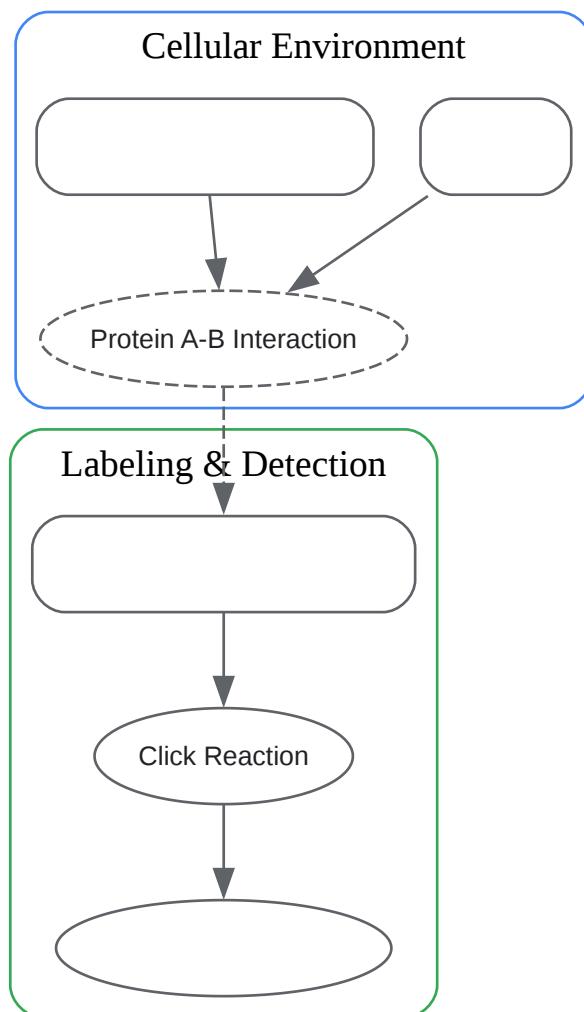
Visualization of Biological Processes and Workflows

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships.


Click Chemistry Labeling Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for labeling biomolecules using **Fluorescein-PEG2-Azide** via click chemistry.


Cellular Imaging Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for cellular imaging of alkyne-labeled biomolecules.

Conceptual Pathway for Visualizing Protein-Protein Interactions

[Click to download full resolution via product page](#)

Caption: Visualizing protein interactions with **Fluorescein-PEG2-Azide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]

- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. Fluorescein-PEG2-Azide | lookchem [lookchem.com]
- 5. Fluorescein-PEG2-azide | CAS:1146195-72-3 | AxisPharm [axispharm.com]
- 6. Fluorescein-PEG2-azide, 1146195-72-3 | BroadPharm [broadpharm.com]
- 7. Fluorescein-PEG-azide | AxisPharm [axispharm.com]
- 8. nanocs.net [nanocs.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to Fluorescein-PEG2-Azide for Click Chemistry Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607472#fluorescein-peg2-azide-for-click-chemistry-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com